(-)-Dihydrocarveol
Overview
Description
(-)-Dihydrocarveol is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and it is the enantiomer of (+)-dihydrocarveol. This compound is found in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (-)-Dihydrocarveol can be synthesized through the hydrogenation of (-)-carvone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The process can be summarized as follows:
Reactant: (-)-Carvone
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas (H₂) at room temperature and atmospheric pressure
Industrial Production Methods: In an industrial setting, the production of this compound often involves the same hydrogenation process but on a larger scale. The reaction is carried out in a hydrogenation reactor where the conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (-)-Dihydrocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (-)-carvone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Further reduction of this compound can lead to the formation of (-)-carveol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a suitable catalyst
Substitution: Various nucleophiles such as halides or amines
Major Products:
Oxidation: (-)-Carvone
Reduction: (-)-Carveol
Substitution: Depending on the nucleophile, products can include halides, ethers, or amines.
Scientific Research Applications
(-)-Dihydrocarveol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant minty aroma.
Mechanism of Action
The mechanism of action of (-)-dihydrocarveol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with microbial cell membranes, leading to increased permeability and cell death.
Pathways: It may inhibit the synthesis of essential biomolecules in microbes, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
(-)-Dihydrocarveol can be compared with other similar compounds such as:
(+)-Dihydrocarveol: The enantiomer of this compound, which has similar chemical properties but different biological activities.
(-)-Carveol: Another monoterpenoid alcohol with a similar structure but different functional groups.
(-)-Carvone: The oxidized form of this compound, which has distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and other related compounds.
Properties
IUPAC Name |
(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-OPRDCNLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885700 | |
Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38049-26-2, 20549-47-7 | |
Record name | Dihydrocarveol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocarveol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCARVEOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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